Cas no 25517-72-0 (2-Oxazolidinone,3-amino-5-[(methylthio)methyl]-)
![2-Oxazolidinone,3-amino-5-[(methylthio)methyl]- structure](https://ja.kuujia.com/scimg/cas/25517-72-0x500.png)
2-Oxazolidinone,3-amino-5-[(methylthio)methyl]- 化学的及び物理的性質
名前と識別子
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- 2-Oxazolidinone,3-amino-5-[(methylthio)methyl]-
- 3-amino-5-(methylsulfanylmethyl)-1,3-oxazolidin-2-one
- 3-Amino-5-((methylthio)methyl)oxazolidin-2-one
- 3-amino-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one
- Nifuratel impurity F
- 3-Amino-5-methylmercaptomethyl-2-oxazolidinone
- Nifuratel NFT4 Intermediate
- NS00052405
- DTXSID40948417
- 3-Amino-5-[(methylthio)methyl]-2-oxazolidinone
- Nifuratel Impurity 6
- 2-Oxazolidinone, 3-amino-5-[(methylthio)methyl]-
- 3-amino-5-[(methylthio)methyl]oxazolidin-2-one
- 25517-72-0
- 2SLG23239E
- 3-amino-5-(methylsulfanylmethyl)-1, 3-oxazolidin-2-one
- CS-0165799
- 3-amino-5-((methylthio)methyl)oxazolidin-2-one? (Nifuratel Impurity pound(c)
- EINECS 247-064-8
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- インチ: InChI=1S/C5H10N2O2S/c1-10-3-4-2-7(6)5(8)9-4/h4H,2-3,6H2,1H3
- InChIKey: GDNCNUUIRLOZBT-UHFFFAOYSA-N
- ほほえんだ: NN1CC(CSC)OC1=O
計算された属性
- せいみつぶんしりょう: 162.0464
- どういたいしつりょう: 162.046
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.9Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- 密度みつど: 1.282
- ふってん: 265.7°C at 760 mmHg
- フラッシュポイント: 114.5°C
- 屈折率: 1.545
- PSA: 55.56
2-Oxazolidinone,3-amino-5-[(methylthio)methyl]- セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
2-Oxazolidinone,3-amino-5-[(methylthio)methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-39704225-500mg |
3-amino-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one |
25517-72-0 | 500mg |
$960.0 | 2022-03-21 | ||
Enamine | BBV-39704225-100mg |
3-amino-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one |
25517-72-0 | 100mg |
$880.0 | 2022-03-21 | ||
Enamine | BBV-39704225-10000mg |
3-amino-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one |
25517-72-0 | 10g |
$3300.0 | 2022-03-21 | ||
Enamine | BBV-39704225-2500mg |
3-amino-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one |
25517-72-0 | 2500mg |
$2072.0 | 2022-03-21 | ||
Enamine | BBV-39704225-5000mg |
3-amino-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one |
25517-72-0 | 5g |
$2624.0 | 2022-03-21 | ||
A2B Chem LLC | AD55939-2mg |
2-Oxazolidinone,3-amino-5-[(methylthio)methyl]- |
25517-72-0 | 95% | 2mg |
$337.00 | 2024-04-20 | |
Enamine | BBV-39704225-250mg |
3-amino-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one |
25517-72-0 | 250mg |
$940.0 | 2022-03-21 | ||
Enamine | BBV-39704225-1000mg |
3-amino-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one |
25517-72-0 | 1g |
$1000.0 | 2022-03-21 |
2-Oxazolidinone,3-amino-5-[(methylthio)methyl]- 関連文献
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
2-Oxazolidinone,3-amino-5-[(methylthio)methyl]-に関する追加情報
Professional Introduction to 2-Oxazolidinone,3-amino-5-[(methylthio)methyl]- (CAS No. 25517-72-0)
2-Oxazolidinone,3-amino-5-[(methylthio)methyl]-, identified by the Chemical Abstracts Service registry number CAS No. 25517-72-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the oxazolidinone class, a structural motif known for its broad spectrum of biological activities. The presence of both amino and thioether functional groups in its molecular framework endows it with unique chemical properties that make it a promising candidate for further exploration in drug discovery and development.
The structural integrity of 2-Oxazolidinone,3-amino-5-[(methylthio)methyl]- is characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom, with substituents at the 3rd and 5th positions. The 3-amino group introduces a basic character to the molecule, facilitating interactions with acidic moieties in biological systems, while the 5-[(methylthio)methyl] group contributes to hydrophobicity and potential binding affinity with specific targets. Such structural features are often exploited in the design of bioactive molecules to enhance pharmacological efficacy.
In recent years, there has been a surge in research focused on oxazolidinone derivatives due to their demonstrated potential in various therapeutic applications. Notably, compounds within this class have shown promise as antimicrobial agents, particularly against resistant bacterial strains. The mechanism of action often involves interference with bacterial cell wall synthesis or disruption of essential metabolic pathways. The unique combination of functional groups in 2-Oxazolidinone,3-amino-5-[(methylthio)methyl]- suggests that it may exhibit similar properties, making it a valuable subject for further investigation.
One of the most compelling aspects of this compound is its versatility in chemical modifications. The amino and thioether groups provide multiple sites for derivatization, allowing chemists to tailor its biological activity towards specific therapeutic needs. For instance, coupling the amino group with carboxylic acid derivatives can yield amides, which are common pharmacophores in drug molecules. Similarly, the thioether moiety can undergo further functionalization to introduce additional layers of complexity and selectivity.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development due to their inherent biological activity and synthetic accessibility. 2-Oxazolidinone,3-amino-5-[(methylthio)methyl]- exemplifies this trend by combining structural elements that are known to enhance binding affinity and metabolic stability. These attributes are critical for ensuring that a drug candidate remains effective throughout its intended biological half-life while minimizing off-target effects.
Recent advancements in computational chemistry have further accelerated the discovery process for such compounds. Molecular docking studies can predict how 2-Oxazolidinone,3-amino-5-[(methylthio)methyl]- interacts with biological targets at the atomic level. These simulations not only provide insights into potential mechanisms of action but also guide experimental design by highlighting key residues for optimization. Such integrative approaches are becoming indispensable in modern drug discovery pipelines.
Beyond its antimicrobial potential, 2-Oxazolidinone,3-amino-5-[(methylthio)methyl]- has also been explored for its anti-inflammatory properties. Oxazolidinone derivatives have been reported to modulate inflammatory pathways by inhibiting key enzymes such as COX and LOX. The presence of both amino and thioether groups may enable this compound to interact with multiple inflammatory mediators, thereby offering a multifaceted therapeutic approach.
The synthesis of 2-Oxazolidinone,3-amino-5-[(methylthio)methyl]- involves well-established organic reactions that highlight its synthetic feasibility. The formation of the oxazolidinone ring typically proceeds via cycloaddition reactions between β-dicarbonyl compounds and azomethine ylides. Subsequent functionalization at the 3rd and 5th positions can be achieved through nucleophilic substitution or condensation reactions, depending on the desired substitution pattern.
In conclusion,2-Oxazolidinone,3-amino-5-[(methylthio)methyl]- (CAS No. 25517-72-0) represents a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups and demonstrated biological activity make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly pivotal role in addressing unmet medical needs.
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